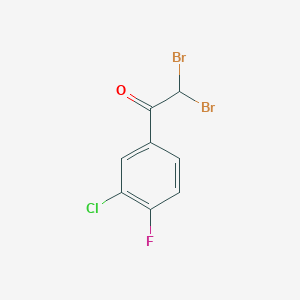
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenyl ring to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions, room temperature to reflux.
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Corresponding alcohols or alkanes.
Oxidation: Carboxylic acids.
科学的研究の応用
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways involving halogenated compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances the compound’s reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.
類似化合物との比較
Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Bromoacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2,3’-Dibromoacetophenone
Uniqueness
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring
特性
分子式 |
C8H4Br2ClFO |
|---|---|
分子量 |
330.37 g/mol |
IUPAC名 |
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClFO/c9-8(10)7(13)4-1-2-6(12)5(11)3-4/h1-3,8H |
InChIキー |
IRLUNFDCIHQKEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


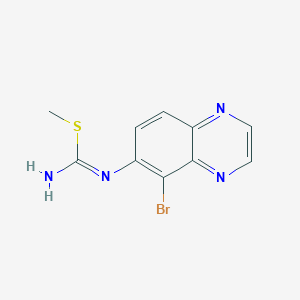
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
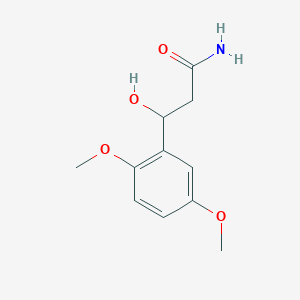
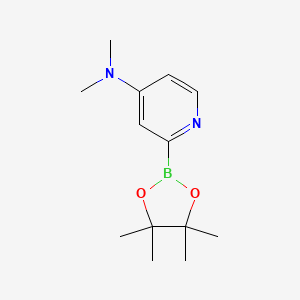

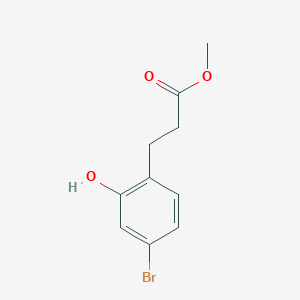
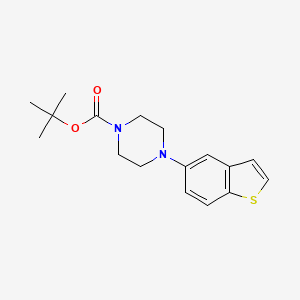
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)

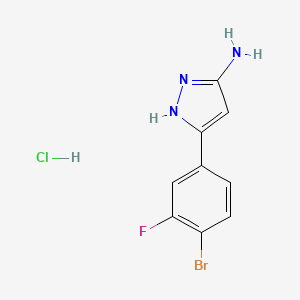
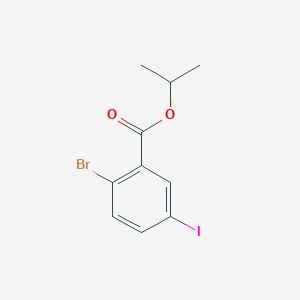
![2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13694633.png)
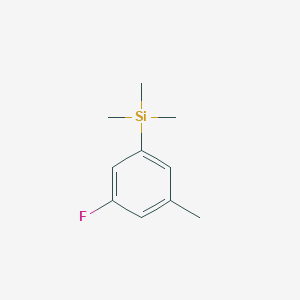
![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
